molecular formula C6H9ClO4S B2672344 Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate CAS No. 1807919-99-8

Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate

Cat. No.: B2672344
CAS No.: 1807919-99-8
M. Wt: 212.64
InChI Key: XSEPQMRTNQIYLC-UHNVWZDZSA-N
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Description

Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate is a cyclobutane-derived organosulfur compound featuring a chlorosulfonyl group (-SO₂Cl) and a methyl ester moiety. Its stereochemistry (1S,2S) imparts distinct reactivity and physical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The chlorosulfonyl group enhances electrophilicity, enabling participation in nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEPQMRTNQIYLC-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base such as pyridine.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products

    Substitution: Sulfonamides or sulfonate esters.

    Reduction: Alcohols.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides a rigid framework that can influence the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules from the evidence:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride ()

Property Methyl (1S,2S)-2-Chlorosulfonylcyclobutane-1-carboxylate Methyl 1-(methylamino)cyclobutanecarboxylate HCl Methyl (2S)-3,3-dimethyl-2-(TFA)butanoate Methyl 1-(methylamino)cyclopentanecarboxylate HCl
Core Structure Cyclobutane Cyclobutane Butanoate (linear chain) Cyclopentane
Key Functional Groups -SO₂Cl, -COOCH₃ -NHCH₃, -COOCH₃ -NH(CF₃CH₂), -COOCH₃, -C(CH₃)₂ -NHCH₃, -COOCH₃
Stereochemistry (1S,2S) Not specified (2S) Not specified
Electrophilicity High (due to -SO₂Cl) Moderate (amine) Low (amide-like) Moderate (amine)

Physical Properties and Spectral Data

Compound 1H-NMR Key Peaks Yield Purification Method
Methyl 1-(methylamino)cyclobutanecarboxylate HCl () δ 9.10 (brs, 2H), 3.82 (s, 3H), 2.56–2.31 (m, 7H), 2.29 (s, 3H) 80% Silica gel chromatography
Methyl (2S)-3,3-dimethyl-2-(TFA)butanoate () Not provided Not specified C18 reverse-phase chromatography
Chlorosulfonylcyclobutane Carboxylate (Inferred) Expected peaks: δ ~3.8 (COOCH₃), 3.5–4.0 (cyclobutane protons), 3.2–3.5 (-SO₂Cl) N/A Likely column chromatography

The chlorosulfonyl derivative’s NMR would exhibit distinct deshielding for protons near the -SO₂Cl group, contrasting with the shielded methylamino protons in analogous compounds .

Research Findings and Implications

  • Steric and Electronic Effects : The cyclobutane ring in the chlorosulfonyl derivative introduces ring strain, accelerating reactions compared to cyclopentane analogs. However, steric hindrance from the -SO₂Cl group may limit accessibility in certain transformations .
  • Synthetic Flexibility: While Methyl 1-(methylamino)cyclobutanecarboxylate HCl is synthesized in quantitative yield, the chlorosulfonyl analog’s synthesis likely requires stringent temperature control (cf. ’s -90°C conditions for stereoselective reactions) .
  • Pharmacological Potential: Chlorosulfonyl groups are underrepresented in approved drugs due to reactivity concerns but are pivotal in prodrug design or covalent inhibitor development.

Biological Activity

Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a chlorosulfonyl and carboxylate functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl group is known for its electrophilic nature, which can facilitate nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction may lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by modifying their active sites.
  • Modulation of Cellular Signaling Pathways : It may alter signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacteria and fungi.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting tumor growth in vitro.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusZone of inhibition
AnticancerHeLa cellsReduced cell viability
AnticancerMCF-7 cellsInduction of apoptosis

Case Studies

Several studies have explored the biological activity of this compound:

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Findings : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Case Study on Anticancer Effects :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Findings : The compound showed a dose-dependent decrease in cell viability in HeLa and MCF-7 cells, suggesting potential as an anticancer agent.

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